molecular formula C18H20O7 B12310209 5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one

5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one

Cat. No.: B12310209
M. Wt: 348.3 g/mol
InChI Key: NRDKOXSXHXTKHR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one is a chromone derivative. Chromones are a class of naturally occurring compounds found in various plants and fungi. This particular compound is known for its unique structure and potential biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one typically involves the use of modern spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structure elucidation . The compound can be isolated from ethanol extracts of red soil agarwood (Aquilaria crassna) using various chromatographic techniques, including silica gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily studied in a research context. the extraction and purification processes used in laboratory settings could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide in mouse mononuclear macrophages, indicating its potential anti-inflammatory activity . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3

InChI Key

NRDKOXSXHXTKHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O

Origin of Product

United States

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